5-Bromo-isothiazol-3-ylamine hydrochloride chemical properties
5-Bromo-isothiazol-3-ylamine hydrochloride chemical properties
<An In-depth Technical Guide on 5-Bromo-isothiazol-3-ylamine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 5-Bromo-isothiazol-3-ylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data and field-proven insights to facilitate its effective and safe utilization in research and development settings.
Introduction
5-Bromo-isothiazol-3-ylamine hydrochloride is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The isothiazole ring system, a five-membered aromatic ring containing nitrogen and sulfur, is a key structural motif in a variety of biologically active compounds. The presence of a bromine atom at the 5-position and an amino group at the 3-position provides two reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1][2][3] The 2-aminothiazole scaffold, a related structure, is a fundamental part of several clinically approved anticancer drugs.[1] This highlights the potential of isothiazole derivatives in drug discovery.[1][2][3] This guide will provide an in-depth analysis of the chemical properties, synthesis, and handling of 5-Bromo-isothiazol-3-ylamine hydrochloride, offering a valuable resource for its application in scientific research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and other applications. The properties of 5-Bromo-isothiazol-3-ylamine hydrochloride are summarized in the table below.
| Property | Value |
| Molecular Formula | C3H3BrN2S·HCl |
| Molecular Weight | 215.50 g/mol |
| CAS Number | 2387239-22-5 (for free base) |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Recommended to be stored in a freezer |
Data sourced from commercial suppliers and chemical databases.
Synthesis and Purification
The synthesis of 5-Bromo-isothiazol-3-ylamine typically involves the bromination of a suitable isothiazole precursor. The resulting product is then converted to its hydrochloride salt to improve stability and handling.
Synthetic Workflow
Caption: General synthetic workflow for 5-Bromo-isothiazol-3-ylamine hydrochloride.
Detailed Experimental Protocol
Materials:
-
3-Aminoisothiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hydrochloric acid (ethanolic solution)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 3-aminoisothiazole in dichloromethane in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath and slowly add N-bromosuccinimide in portions while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent and add an ethanolic solution of hydrochloric acid.
-
Isolation and Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. Recrystallization can be performed to obtain a product of higher purity.
Trustworthiness: This protocol is a standard procedure for bromination and salt formation. The progress of the reaction should be carefully monitored by TLC to ensure complete conversion and to minimize the formation of byproducts.
Spectroscopic and Analytical Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of synthesized compounds.[4][5]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the proton on the isothiazole ring and the protons of the amino group. The chemical shifts will be influenced by the solvent used.[6] |
| ¹³C NMR | Resonances for the carbon atoms of the isothiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the isothiazole ring.[7] |
Expertise & Experience: When analyzing the NMR spectra, it is crucial to use a deuterated solvent in which the compound is fully soluble to obtain high-resolution spectra.[8] The choice of solvent can also affect the chemical shifts of the protons, particularly the acidic protons of the amino group and the hydrochloride.
Reactivity and Applications
The bromine atom and the amino group on the isothiazole ring are the primary sites of reactivity, allowing for a wide range of chemical transformations.
Key Reaction Pathways
Caption: Potential reaction pathways for 5-Bromo-isothiazol-3-ylamine hydrochloride.
The bromine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.[9][10] The amino group can undergo acylation, alkylation, and Schiff base formation, providing a handle for further functionalization.[7] This dual reactivity makes 5-Bromo-isothiazol-3-ylamine hydrochloride a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery and materials science.[1][11]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 5-Bromo-isothiazol-3-ylamine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[13][14][15][16][17][18]
Conclusion
5-Bromo-isothiazol-3-ylamine hydrochloride is a versatile and valuable building block in synthetic chemistry. Its rich reactivity, stemming from the presence of both a bromine atom and an amino group on the isothiazole core, allows for the construction of a wide array of complex molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and handling, offering a foundation for its effective and safe use in research and development endeavors. The continued exploration of the chemistry of this and related compounds holds significant promise for the discovery of new therapeutic agents and advanced materials.
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